Bequinostatin B

Description

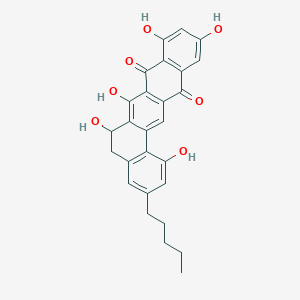

Bequinostatin B is a benzo[a]naphthacenequinone-derived secondary metabolite isolated from Streptomyces sp. MI384-DF12, a strain also known for producing benastatins and related compounds . Structurally, it is the decarboxylated derivative of Bequinostatin A, with the molecular formula C₂₇H₂₂O₈ and a molecular weight of 474.46 g/mol (exact mass: 474.1317) . This compound exhibits inhibitory activity against human π-class glutathione S-transferase (GSTπ), a critical enzyme in detoxification pathways, though its potency is slightly reduced compared to Bequinostatin A due to the absence of the carboxylic acid moiety . Its biosynthesis is linked to type II polyketide synthase (PKS) pathways, sharing enzymatic steps with benastatins and griseorhodins .

Properties

CAS No. |

151013-38-6 |

|---|---|

Molecular Formula |

C27H24O7 |

Molecular Weight |

460.5 g/mol |

IUPAC Name |

1,6,7,9,11-pentahydroxy-3-pentyl-5,6-dihydrobenzo[a]tetracene-8,13-dione |

InChI |

InChI=1S/C27H24O7/c1-2-3-4-5-12-6-13-8-19(30)22-15(21(13)18(29)7-12)11-17-24(26(22)33)27(34)23-16(25(17)32)9-14(28)10-20(23)31/h6-7,9-11,19,28-31,33H,2-5,8H2,1H3 |

InChI Key |

UYRCIENQUKZJJU-UHFFFAOYSA-N |

SMILES |

CCCCCC1=CC2=C(C3=CC4=C(C(=C3C(C2)O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)C(=C1)O |

Canonical SMILES |

CCCCCC1=CC2=C(C3=CC4=C(C(=C3C(C2)O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)C(=C1)O |

Synonyms |

2-decarboxylbequinostatin A bequinostatin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Biosynthetic Links: this compound shares the pentangular polyphenol pathway with benastatins. Gene inactivation of benL (a ketoreductase) leads to 19-hydroxy derivatives of both benastatins and bequinostatins, indicating overlapping enzymatic steps .

Key Observations :

- Enzyme Specificity: While this compound and C target GST isoforms, Benastatin B exhibits distinct antibacterial activity by inhibiting bacterial transglycosylases, critical for cell wall synthesis .

- Therapeutic Potential: Fredericamycin A’s DNA-targeting mechanism contrasts with the detoxification-focused activity of bequinostatins, highlighting structural versatility in polyketide bioactivity .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Data

Key Observations :

- Solubility Challenges : All compounds exhibit poor aqueous solubility, necessitating formulation optimizations for in vivo applications .

- Structural Impact on Weight: Bequinostatin C’s higher molecular weight (vs. B) correlates with its additional hydroxyl group, influencing binding affinity to GSTP1 .

Q & A

Q. What are the best practices for sharing synthetic protocols and spectral data for this compound?

- Methodological Answer : Deposit raw NMR, HPLC, and MS data in public repositories (e.g., ChemSpider, PubChem). Provide step-by-step synthetic procedures in supplementary materials, including troubleshooting notes (e.g., optimal reaction pH, inert atmosphere requirements). Adhere to FAIR data principles and cite prior methodologies to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.